molecular formula C8H14ClNO B8104672 3-Chloro-5,5-dimethylazepan-2-one

3-Chloro-5,5-dimethylazepan-2-one

Cat. No. B8104672
M. Wt: 175.65 g/mol
InChI Key: UQDLTLXNIQARJH-UHFFFAOYSA-N
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Patent
US05089507

Procedure details

A suspension of 9.6 g (0.054 moles) of 3-chloro-5,5-dimethyl-2-oxoperhydroazepine and 18.98 g (0.054 moles) of Ba(OH)2.8H2O in 250 ml of water, was heated in a Parr apparatus at 110° C. for 2 hours. Then, 7.22 g (0.054 moles) of ammonium sulphate were added. The precipitate was filtered off, and the solution was evaporated in vacuo to dryness. The residue was treated with hot 2-propanol and filtered to afford a white solid which was dissolved in water and passed over an ion-exchange column (Dovex 50). The residual salts were removed with 200 ml of water and the aminoacid was eluted with 2N ammonium hydroxide to yield 6.0 g of 4,4-dimethyl pipecolic acid. M.P. >300° C. (dec.).
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
18.98 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][CH2:5][NH:4][C:3]1=[O:11].S([O-])([O-])(=O)=[O:13].[NH4+].[NH4+]>O>[CH3:10][C:7]1([CH3:9])[CH2:6][CH2:5][NH:4][CH:2]([C:3]([OH:11])=[O:13])[CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1C(NCCC(C1)(C)C)=O
Name
Ba(OH)2.8H2O
Quantity
18.98 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.22 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with hot 2-propanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford a white solid which
CUSTOM
Type
CUSTOM
Details
The residual salts were removed with 200 ml of water
WASH
Type
WASH
Details
the aminoacid was eluted with 2N ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(NCC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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